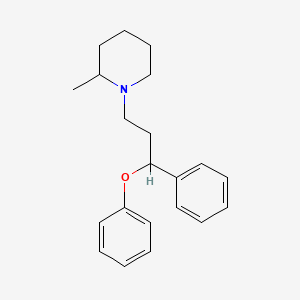
2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-phenoxy-3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of catalytic hydrogenation and nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, bases like potassium carbonate (K₂CO₃), aprotic solvents like DMF
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or arylated piperidine derivatives
Scientific Research Applications
2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenoxy derivatives: Compounds containing a phenoxy group, often studied for their pharmacological activities.
Phenylpropyl derivatives: Compounds with a phenylpropyl group, used in various chemical and pharmaceutical applications.
Uniqueness
2-Methyl-1-(3-phenoxy-3-phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62663-46-1 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-methyl-1-(3-phenoxy-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C21H27NO/c1-18-10-8-9-16-22(18)17-15-21(19-11-4-2-5-12-19)23-20-13-6-3-7-14-20/h2-7,11-14,18,21H,8-10,15-17H2,1H3 |
InChI Key |
KMDSVNCMYWNVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















